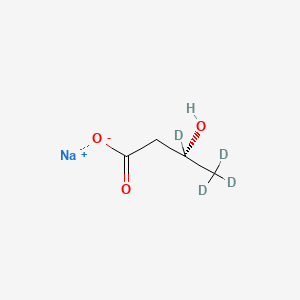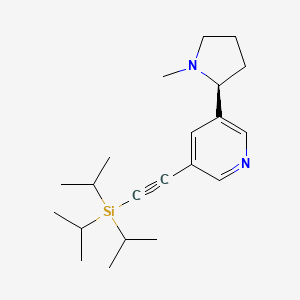
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is a synthetic chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The presence of deuterium (d4) in the compound indicates that it is a deuterated form, which can be useful in certain types of scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 typically involves the reaction of 3-butenyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidate under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems to monitor and adjust reaction conditions would be essential to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of organophosphorus compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to its deuterated form.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: The non-deuterated form of the compound.
N,N-bis(2-chloroethyl)phosphorodiamidate: A related compound without the 3-butenyl group.
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d3: A similar deuterated compound with three deuterium atoms.
Uniqueness
The uniqueness of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 lies in its deuterated form, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium can also influence the compound’s chemical and biological properties, making it distinct from its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1246816-65-8 |
|---|---|
Molekularformel |
C8H17Cl2N2O2P |
Molekulargewicht |
279.134 |
IUPAC-Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |
InChI-Schlüssel |
UBJAZFXJPCTQTQ-WVTKESLNSA-N |
SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
Synonyme |
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


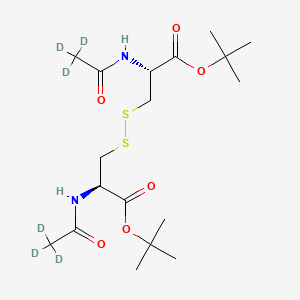
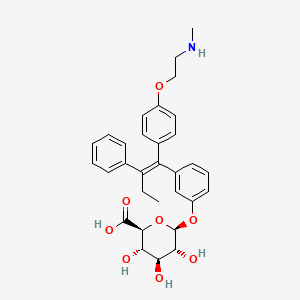
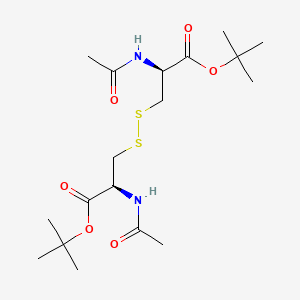
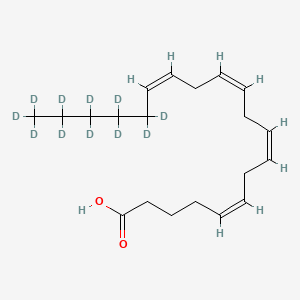
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
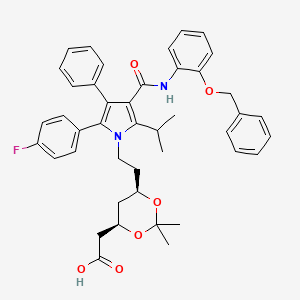
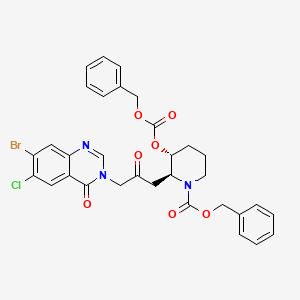
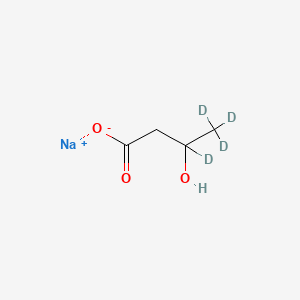
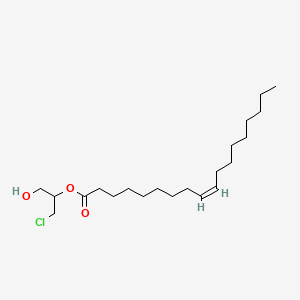
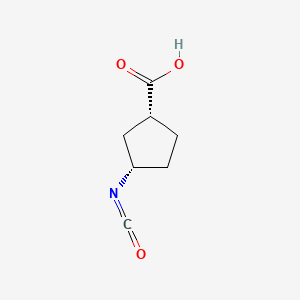
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
